molecular formula C8H7FN2 B13014866 7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13014866
M. Wt: 150.15 g/mol
InChI Key: UCIDEAJUSBXLAB-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with a fluorinated reagent, followed by cyclization to form the fused ring structure . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while reduction may result in a fully saturated pyrrolo[2,3-c]pyridine.

Scientific Research Applications

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3

InChI Key

UCIDEAJUSBXLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=C2)F

Origin of Product

United States

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